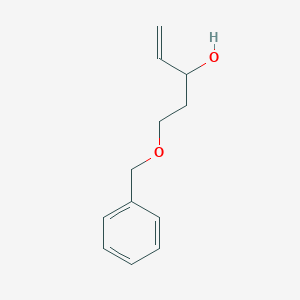
1,1'-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) is an organic compound with the molecular formula C16H12 This compound features a buten-3-yne linkage between two 2-methylbenzene (toluene) units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) typically involves the coupling of two 2-methylbenzene units with a buten-3-yne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and catalysts.
Industrial Production Methods
Industrial production of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as column chromatography or recrystallization to ensure high purity.
化学反应分析
Types of Reactions
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst can introduce alkyl or acyl groups onto the aromatic rings.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkylated or acylated aromatic compounds.
科学研究应用
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and coupling reactions, while the aromatic rings can undergo electrophilic substitution. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
相似化合物的比较
Similar Compounds
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Similar structure but without the methyl groups on the aromatic rings.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): Similar structure but with methyl groups in different positions on the aromatic rings.
Uniqueness
1,1’-(But-1-en-3-yne-1,4-diyl)bis(2-methylbenzene) is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
属性
| 136612-73-2 | |
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC 名称 |
1-methyl-2-[4-(2-methylphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16/c1-15-9-3-5-11-17(15)13-7-8-14-18-12-6-4-10-16(18)2/h3-7,9-13H,1-2H3 |
InChI 键 |
SQWUSYGUMIFEIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C=CC#CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
